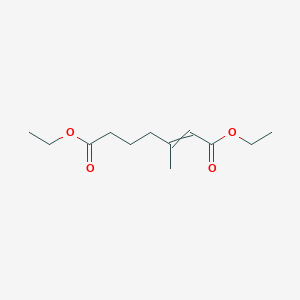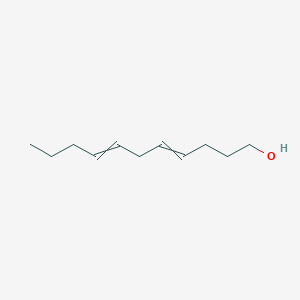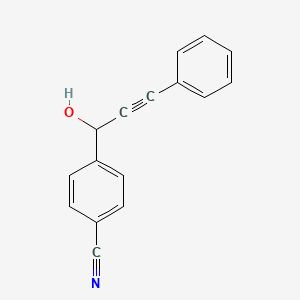![molecular formula C13H11ClO3S B14321821 Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- CAS No. 107624-70-4](/img/structure/B14321821.png)
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group, a chlorine atom, and a sulfonyl group attached to a methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of 2-chloro-4-methylphenol. The reaction conditions often include the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
化学反应分析
Types of Reactions
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The sulfonyl group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Major products are quinones or other oxidized phenolic compounds.
Reduction: Products include sulfides or thiols derived from the reduction of the sulfonyl group.
科学研究应用
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Phenol, 2-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.
Phenol, 4-chloro-2-methyl-: Similar structure with different positioning of the chlorine and methyl groups.
Phenol, 2-chloro-4-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
107624-70-4 |
|---|---|
分子式 |
C13H11ClO3S |
分子量 |
282.74 g/mol |
IUPAC 名称 |
2-chloro-4-(4-methylphenyl)sulfonylphenol |
InChI |
InChI=1S/C13H11ClO3S/c1-9-2-4-10(5-3-9)18(16,17)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 |
InChI 键 |
RADOKHCYXLVILE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


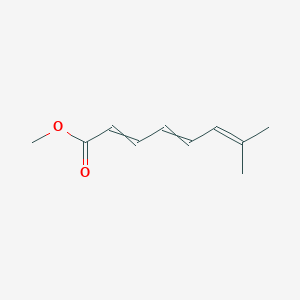

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
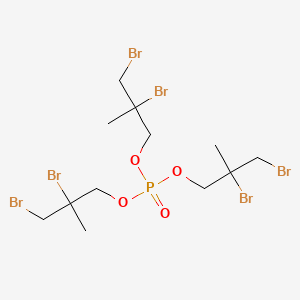
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
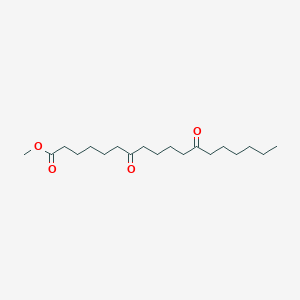
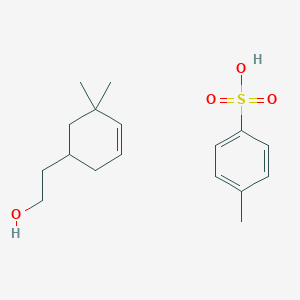
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)

